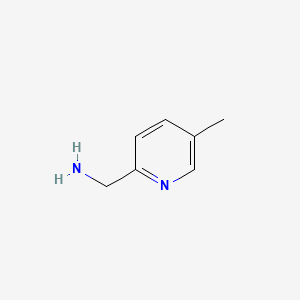

(5-Methylpyridin-2-yl)methanamine

描述

Significance of Pyridylmethylamine Derivatives in Contemporary Chemical Synthesis and Materials Science

Pyridylmethylamine derivatives are instrumental in modern synthetic chemistry, primarily due to their role as polydentate ligands that can form stable complexes with a wide array of transition metals. These metal complexes are at the forefront of catalytic research, driving innovations in reactions such as photocatalytic hydrogen production and the controlled depolymerization of polymers. For instance, tris(2-pyridylmethyl)amine (B178826) (TPMA) and its derivatives are extensively used to create catalysts for atom transfer radical polymerization (ATRP), a process that allows for the synthesis of well-defined polymers. acs.org A notable application of these catalysts is in the depolymerization of poly(n-butyl methacrylate), offering a potential route for chemical recycling of plastics. acs.org

In the realm of materials science, pyridylmethylamine derivatives are crucial in the design and synthesis of functional materials like metal-organic frameworks (MOFs). MOFs are crystalline materials with high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The pyridyl groups within these ligands can either coordinate to metal centers to form the framework or remain uncoordinated, providing functional sites within the pores of the material. uiowa.edunih.gov This allows for the tuning of the MOF's properties for specific applications, such as sensing or the adsorption of particular molecules.

The versatility of these derivatives is further highlighted by their use in the synthesis of a variety of organic compounds. They serve as key intermediates in the preparation of pharmaceuticals and agrochemicals. The synthesis of complex molecules often relies on the strategic introduction of functional groups, and the pyridylmethylamine moiety provides a readily available platform for such modifications.

| Application Area | Significance of Pyridylmethylamine Derivatives | Example |

| Catalysis | Formation of stable transition metal complexes for various catalytic reactions. | Tris(2-pyridylmethyl)amine (TPMA) in photocatalytic hydrogen production and polymer depolymerization. acs.orgrsc.org |

| Materials Science | Building blocks for functional materials like Metal-Organic Frameworks (MOFs). uiowa.edunih.gov | Creation of porous materials for gas storage and separation. nih.gov |

| Organic Synthesis | Versatile intermediates for the synthesis of complex organic molecules. | Synthesis of pharmaceuticals and agrochemicals. |

Role of (5-Methylpyridin-2-yl)methanamine as a Fundamental Building Block and Ligand in Advanced Chemical Systems

This compound, in particular, serves as a fundamental building block in the synthesis of a range of advanced chemical systems. Its structure, featuring a methyl group on the pyridine (B92270) ring, offers a subtle yet significant modification that can influence the electronic properties and steric hindrance of the resulting molecules.

In medicinal chemistry, this compound is a key precursor for the synthesis of various biologically active molecules. It is utilized in the creation of kinase inhibitors and 5-HT receptor ligands, which are important targets in drug discovery for a variety of diseases. The hydrochloride salt of this compound is noted for its stability and solubility in polar solvents, making it well-suited for use in preclinical studies.

As a ligand, this compound can coordinate with metal ions to form complexes with interesting properties. The nitrogen atoms of the pyridine ring and the aminomethyl group can act as a bidentate ligand, chelating to a metal center. This chelation can enhance the stability of the metal complex and influence its reactivity. For example, it can form complexes with copper, and while specific research on the advanced applications of these particular complexes is emerging, the broader family of pyridylmethylamine-copper complexes is known to participate in a variety of catalytic and biological processes. nih.gov The study of such complexes is crucial for the development of new catalysts and materials with tailored electronic and structural properties.

The synthesis of this compound itself can be achieved through methods such as the reductive amination of 5-methyl-2-pyridinecarboxaldehyde. This process typically involves the reaction of the aldehyde with an amine source in the presence of a reducing agent.

| Property | Description |

| Molecular Formula | C7H10N2 |

| Molecular Weight | 122.17 g/mol |

| Role | Building block, Ligand |

| Applications | Synthesis of kinase inhibitors, 5-HT receptor ligands, formation of metal complexes. |

Structure

3D Structure

属性

IUPAC Name |

(5-methylpyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-2-3-7(4-8)9-5-6/h2-3,5H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTVBKWLOZSCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465326 | |

| Record name | (5-methylpyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45715-08-0 | |

| Record name | (5-methylpyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-Methylpyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Organic Transformations Involving 5 Methylpyridin 2 Yl Methanamine

Role as a Nucleophilic Reagent in Organic Synthesis

The primary amine functionality in (5-Methylpyridin-2-yl)methanamine renders it a potent nucleophile. This characteristic is fundamental to its utility in forming new carbon-nitrogen bonds, a cornerstone of many synthetic strategies. The nitrogen atom's lone pair of electrons readily attacks electrophilic centers, initiating a variety of substitution and addition reactions.

In nucleophilic aromatic substitution (NAS) reactions, the amine group can displace leaving groups on activated aromatic rings. youtube.com This process is particularly effective with electron-deficient aromatic systems, such as those containing nitro groups or in heteroaromatic compounds like halopyridines. youtube.comrsc.org The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the leaving group is expelled to restore aromaticity. youtube.com The reactivity in these substitutions can be influenced by solvent effects and the nature of the leaving group. rsc.org For instance, the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine, a similar nucleophilic amine, is sensitive to the solvent's ability to stabilize the transition state. rsc.org

Furthermore, this compound can participate in N-alkylation reactions with alkyl halides, such as methyl iodide or methyl bromide. These reactions typically employ a base like potassium carbonate in aprotic solvents to yield secondary or tertiary amines.

Applications in Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis, and this compound is a valuable participant in these transformations. It readily reacts with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

For example, the condensation of 2-hydroxy-4-methoxybenzaldehyde (B30951) with 2-amino-3-methylpyridine, a related pyridine (B92270) derivative, yields a Schiff base, with the optimal conditions being a 1:1 molar ratio at 75°C for 5 hours. ucla.edu These Schiff bases are not merely synthetic intermediates but can also exhibit interesting biological activities and serve as ligands in coordination chemistry.

Participation in Amination and Derivatization Reactions

The aminomethyl group of this compound is central to its role in amination and derivatization reactions. Reductive amination, a powerful method for forming C-N bonds, is a key transformation involving this compound. In this two-step process, the amine first reacts with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this purpose include sodium cyanoborohydride and 5-ethyl-2-methylpyridine (B142974) borane (B79455) complex (PEMB). google.comresearchgate.net

This methodology allows for the introduction of the (5-methylpyridin-2-yl)methyl moiety into a wide range of molecules. For instance, it has been used in the synthesis of complex molecules where the amine is reacted with a cyanohydrin. google.com Derivatization of the amine group can also be achieved through acylation with acid chlorides or anhydrides to form amides, or by reaction with isocyanates to produce ureas. A novel derivatization reagent, (S)-1-(1-methylpyridin-2-yl)-3-aminopiperidine (MPAPp), has been developed for the enantiomeric separation and sensitive detection of chiral carboxylic acids. researchgate.net

Formation of Chalcone (B49325) and Related Derivatives

While this compound itself is not directly a precursor for typical chalcone synthesis, which involves the condensation of an acetophenone (B1666503) with a benzaldehyde, its structural motifs are found in related and more complex chalcone derivatives. The synthesis of chalcones generally proceeds via a Claisen-Schmidt condensation, which can be catalyzed by either an acid or a base. nih.govnih.gov

For instance, novel chalcones have been synthesized from 3-(6-methylpyridin-2-yl)coumarin derivatives. nih.gov In this synthesis, an acetyl derivative of the coumarin (B35378) is condensed with various aromatic aldehydes to produce the corresponding chalcones. nih.gov These chalcone derivatives have shown potential as selective inhibitors of cancer-related carbonic anhydrase isoforms. nih.gov

Utility in Constructing Complex Heterocyclic Scaffolds

The reactivity of this compound makes it an invaluable tool for the construction of more complex heterocyclic systems. smolecule.comnih.govresearchgate.netnih.gov The pyridine nitrogen and the exocyclic amine provide multiple reaction sites that can be exploited to build fused ring systems and other intricate molecular architectures.

Quinazoline (B50416) Derivatives

This compound and its derivatives are utilized in the synthesis of quinazoline and quinazolinone scaffolds, which are present in numerous biologically active compounds. nih.govnih.govgrowingscience.com One common strategy involves the reaction of an appropriately substituted aminopyridine derivative with an anthranilic acid ester. For example, the reaction of N-pyridyl ureas with anthranilic acid esters leads to the formation of 3-(pyridin-2-yl)quinazoline-2,4(1H,3H)-diones. nih.gov This reaction proceeds through an initial ureido benzoate (B1203000) intermediate which then undergoes cyclocondensation. nih.gov

| Starting Material 1 | Starting Material 2 | Product | Yield |

| 1,1-dimethyl-3-(4-methylpyridin-2-yl)urea | Ethyl anthranilate | 3-(5-Methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione | 51% nih.gov |

Cyclic Imide Derivatives

The primary amine of this compound can react with cyclic anhydrides, such as phthalic anhydride (B1165640) or succinic anhydride, to form cyclic imide derivatives. This reaction typically proceeds in two steps: the initial nucleophilic attack of the amine on one of the carbonyl groups of the anhydride to form a phthalamic acid intermediate, followed by cyclization via dehydration, often at elevated temperatures, to yield the imide. These cyclic imide derivatives are important substructures in various pharmaceuticals and functional materials.

Coordination Chemistry of 5 Methylpyridin 2 Yl Methanamine and Its Ligand Architectures

Ligand Design Principles and Coordination Modes

The coordination behavior of (5-Methylpyridin-2-yl)methanamine is dictated by the presence of two key donor sites: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the aminomethyl group. The interplay between these sites, along with the steric and electronic effects of the methyl group on the pyridine ring, governs the ligand's coordination potential.

Monodentate, Bidentate, and Polydentate Coordination Potential

This compound primarily functions as a bidentate ligand, chelating to a metal center through the pyridyl and aminomethyl nitrogen atoms to form a stable five-membered ring. This bidentate N,N-coordination is the most common binding mode observed for picolylamine-type ligands. mdpi.comnih.gov The chelate effect, where the formation of a ring structure enhances the stability of the complex, is a strong driving force for this coordination behavior. mdpi.com

While bidentate chelation is predominant, the potential for monodentate coordination exists, particularly if the reaction conditions or the presence of other strongly coordinating ligands favor it. In such cases, the ligand would likely coordinate through the more basic aminomethyl nitrogen. However, this mode is less common due to the inherent stability of the chelate ring.

The formation of polydentate architectures involving this compound is typically achieved through the synthesis of more complex ligands derived from it, rather than the simple ligand itself acting in a polydentate fashion. For instance, derivatization of the amine group can lead to ligands with higher denticity.

Structural Influences on Ligand Chelation

The chelation of this compound is significantly influenced by its structural characteristics. The flexible aminomethyl group allows the ligand to adopt a conformation that facilitates the formation of a five-membered chelate ring with a metal ion.

The methyl group at the 5-position of the pyridine ring exerts a subtle electronic effect. As an electron-donating group, it slightly increases the electron density on the pyridine nitrogen, potentially enhancing its coordinating ability. Sterically, the placement of the methyl group at the 5-position, which is remote from the coordinating nitrogen atom, minimizes steric hindrance around the metal center. This is in contrast to substitution at the 6-position, which can lead to longer metal-ligand bond distances due to steric clashes. nih.gov

Formation of Metal Complexes with Transition Metals

The ability of this compound and its analogs to form stable complexes with a variety of transition metals is well-documented. The nature of the metal ion, its oxidation state, and the reaction conditions all play a crucial role in determining the stoichiometry and structure of the resulting complexes.

Complexes with Copper(II)

Copper(II) ions readily form complexes with picolylamine-type ligands, often resulting in mononuclear or dinuclear structures with diverse coordination geometries. researchgate.netnih.govnih.gov The reaction of a ligand analogous to this compound, N-(pyridin-2-ylmethyl)butan-2-amine, with copper(II) bromide and chloride yields complexes of the type [LCuX₂], where L is the bidentate ligand and X is the halide. inorgchemres.org These complexes typically exhibit a distorted square planar geometry. inorgchemres.org

In some instances, dinuclear copper(II) complexes can form, where the metal centers are bridged by other ligands, such as chlorides. nih.gov The coordination environment around the copper(II) ion in these complexes is often square pyramidal or trigonal bipyramidal. researchgate.netresearchgate.net For example, a dinuclear copper(II) complex with a Schiff base ligand derived from 2-pyridinecarbaldehyde and methylamine (B109427) features a distorted square pyramidal geometry around each copper center. nih.gov

The formation and structural characteristics of some analogous copper(II) complexes are summarized in the table below.

| Complex | Ligand | Coordination Geometry | Key Structural Features |

| [Cu₂(LEt)₂(OAc)₂(dmf)₂] | 3-(2-pyridyl)-5-ethyl-1,2,4-triazole | Distorted trigonal-bipyramidal | Dinuclear complex with bidentate-bridged ligands. researchgate.net |

| [Cu(BDPMA)Cl₂] | Bis[di(2-pyridyl)methyl]amine | Distorted trigonal bipyramidal | Mononuclear complex. researchgate.net |

| [Cu(2-(HOCH₂)py)₂(H₂O)₂]²⁺ | 2-(hydroxymethyl)pyridine | Octahedral | Mononuclear complex with two bidentate ligands. nih.gov |

| [CuLCl₂]₂ | Methyl(pyridin-2-ylmethylidene)amine | Distorted square pyramidal | Dinuclear, chloro-bridged complex. nih.gov |

Complexes with Iron(II)

The coordination chemistry of iron(II) with picolylamine ligands is of particular interest due to the potential for spin-crossover behavior in the resulting complexes. acs.org The ligand field strength imparted by the N,N-donor set can lead to either high-spin or low-spin iron(II) centers, depending on the specific ligand structure and the presence of other coordinating species. acs.org

The formation of iron(II) complexes often involves the reaction of an iron(II) salt, such as iron(II) perchlorate, with the ligand in a suitable solvent. inorgchemres.org For example, a bis(acetonitrile)iron(II) complex with a tetradentate ligand derived from 2-pyridylmethanamine has been shown to react with various nitriles to form novel pentadentate ligand complexes. inorgchemres.orgtandfonline.com This highlights the reactivity of the coordinated ligand framework. Iron(II) complexes with related nitrogen-containing ligands have been shown to adopt octahedral geometries. jocpr.com

| Complex Type | Ligand Type | Coordination Environment | Notable Properties/Features |

| [FeL₂]²⁺ / [FeL₃]²⁺ | α-picolylamine | Octahedral | Potential for high-spin and low-spin states. acs.org |

| Pentadentate Fe(II) complexes | Derived from 1,3-dimethyl-1,3-propanediylidenebis(2-pyridylmethanamine) | Formed via C-C bond formation with nitriles. inorgchemres.org | |

| [FeL₂(H₂O)₂] | 2-(salicylimino)-3-hydroxypyridine | Octahedral |

Complexes with Zinc(II)

Zinc(II), having a d¹⁰ electronic configuration, does not exhibit the interesting magnetic and electronic properties of copper(II) and iron(II) but forms structurally diverse complexes. The coordination geometry of zinc(II) is flexible and can range from tetrahedral to trigonal bipyramidal and octahedral, depending on the steric and electronic properties of the ligands.

Complexes of zinc(II) with N-substituted di(2-picolyl)amine derivatives have been synthesized and structurally characterized. For instance, the reaction of N-(1-naphthylmethyl)-di(2-picolyl)amine with zinc nitrate (B79036) results in a six-coordinate complex with a distorted geometry. researchgate.net In another example, a tridentate thiol ligand derived from picolylamine forms a trinuclear zinc complex. researchgate.net The formation of five-coordinate zinc(II) complexes with sterically demanding N,S-ligands has also been reported. nih.gov

The interaction of this compound with zinc(II) salts is expected to yield stable complexes, likely with a tetrahedral or distorted tetrahedral geometry for a 1:2 metal-to-ligand ratio, [ZnL₂]²⁺. The formation of five- or six-coordinate species is also possible with the inclusion of solvent molecules or counter-ions in the coordination sphere. researchgate.netias.ac.in

| Complex | Ligand | Coordination Geometry | Key Structural Features |

| [(MBPA)₄Zn₃]X₂ | N-(2-mercaptoisobutyl)(picolyl)amine | Contains one ZnS₄ and two ZnN₄S₂ units | Trinuclear cation. researchgate.net |

| [Zn(5)(NO₃)₂] | N-(1-naphthylmethyl)-di(2-picolyl)amine | Distorted six-coordinate | Mononuclear complex with monodentate and bidentate nitrato ligands. researchgate.net |

| [ZnL₂] | N'-(pyridin-2-ylmethylene)nicotinohydrazide | Mononuclear complex. ias.ac.in | |

| Bis-[(E)-2-hydroxy-N'-{1-(4-methoxyphenyl)ethylidene}benzohydrazido]dimethylsulfoxidezinc(II) | (E)-2-hydroxy-N'-{1-(4-methoxyphenyl)ethylidene}benzohydrazide | 5-coordinate distorted trigonal bipyramidal | Mononuclear complex with an additional coordinated DMSO molecule. inorgchemres.org |

Complexes with Cobalt(II)

The coordination chemistry of this compound with cobalt(II) is an area that, while not extensively explored, can be understood by drawing parallels with related pyridyl-amine ligands. Research into cobalt(II) complexes with similar ligands, such as 2-aminomethylpyridine and its derivatives, provides insight into the expected coordination modes and resulting architectures. These ligands typically act as bidentate chelators, coordinating to the cobalt(II) center through the pyridyl nitrogen and the amino nitrogen, forming stable five-membered chelate rings. researchgate.net

The synthesis of such complexes is generally achieved through the reaction of a cobalt(II) salt, like cobalt(II) chloride or nitrate, with the ligand in a suitable solvent. The resulting complexes often exhibit tetrahedral or octahedral geometries, depending on the stoichiometry and the presence of other coordinating anions or solvent molecules. For instance, a mononuclear cobalt(II) compound, Co(L)2, where L is a more complex Schiff base ligand derived from a pyridyl precursor, has been synthesized and characterized, showcasing the versatility of pyridyl-based ligands in forming stable cobalt complexes. researchgate.net

Table 1: Spectroscopic and Magnetic Properties of Representative Cobalt(II)-Pyridylamine Type Complexes

| Complex | Magnetic Moment (μB) | Key IR Bands (cm⁻¹) (ν(C=N), ν(N-H)) | Electronic Spectra (λ_max, nm) |

| [Co(py)₂I₂] | - | ~1600 (C=N) | - |

| Co(L)₂¹ | - | - | - |

| Schiff base complexes | - | ~1630 (C=N) | - |

¹L = N-(1-pyridin-2-yl-phenylidene)-N'-[2-({2-[(1-pyridin-2-ylphenylidene)amino]ethyl}amino)ethyl]ethane-1,2-diamine

Note: Data is based on complexes with related, but not identical, ligands. Further experimental work is required to fully characterize the cobalt(II) complexes of this compound.

Complexes with Vanadium

The study of vanadium complexes with pyridyl-containing ligands is a growing field, particularly concerning their potential biological applications and catalytic activities. mdpi.commdpi.com While there is a lack of specific research on vanadium complexes directly incorporating this compound, the broader literature on vanadium coordination chemistry with Schiff bases and other nitrogen-donating ligands provides a strong basis for understanding potential interactions.

Vanadium, in its various oxidation states (III, IV, and V), readily forms complexes with a range of ligand types. Schiff bases derived from pyridyl-amines are of particular interest due to their ability to form stable, multidentate coordination compounds. researchgate.net For example, dioxidovanadium(V) complexes with Schiff-base ligands have been synthesized and studied for their insulin-mimetic properties. mdpi.com These studies suggest that a Schiff base derivative of this compound could coordinate to a vanadium center, likely through the pyridyl nitrogen, the imine nitrogen, and potentially another donor atom if the Schiff base is designed accordingly.

The synthesis of such vanadium complexes typically involves the reaction of a vanadium salt (e.g., VOSO₄, VO(acac)₂) with the pre-formed Schiff base ligand. The resulting coordination geometry is highly dependent on the oxidation state of the vanadium and the denticity of the ligand, with square pyramidal and octahedral geometries being common for vanadium(IV) and vanadium(V).

Table 2: Representative Vanadium Complexes with Related Pyridyl-Ligands

| Complex Type | Vanadium Oxidation State | Typical Coordination Geometry | Potential Application |

| [VO(Schiff Base)] | IV | Square Pyramidal | Catalysis, Biological Mimics |

| [VO₂(Schiff Base)]⁻ | V | Distorted Trigonal Bipyramidal | Insulin-Mimetic |

| [V(Ligand)Cl₃] | III | Octahedral | Polymerization Catalyst |

Note: This table is illustrative and based on vanadium complexes with related pyridyl-containing ligands. Specific complexes with this compound require dedicated synthesis and characterization.

Lanthanide Complexes

The coordination chemistry of lanthanide ions with N-donor ligands like this compound is a fascinating area of research, driven by the unique photoluminescent and magnetic properties of the resulting complexes. mdpi.comnih.govnih.gov Although direct studies on lanthanide complexes with this compound are not prevalent, research on analogous systems provides valuable insights.

Lanthanide ions, being hard acids, typically favor coordination with hard donor atoms like oxygen. However, the chelate effect provided by multidentate ligands containing both "hard" and "soft" donor atoms can lead to the formation of stable complexes. In the case of this compound, the bidentate N,N-coordination can facilitate complexation. More commonly, Schiff base derivatives of such ligands are employed to increase the coordination number and stability of the lanthanide complexes. nih.gov

The synthesis of lanthanide complexes with these types of ligands often involves the reaction of a lanthanide salt (e.g., nitrate or chloride) with the ligand in a suitable solvent, sometimes under solvothermal conditions. mdpi.com The resulting complexes can exhibit a variety of coordination numbers, typically ranging from 7 to 10, leading to diverse and often complex geometries. The luminescence of europium(III) and terbium(III) complexes is a key area of investigation, as the ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. mdpi.com

Table 3: Examples of Lanthanide Complexes with Related Pyridyl-Containing Ligands

| Lanthanide Ion | Ligand Type | Resulting Complex Structure | Key Property |

| Eu(III), Yb(III) | 2,4,6-tri(2-pyridyl)-1,3,5-triazine | Mononuclear or Polymeric | Luminescence |

| La(III), Pr(III) | 5-methylpyridine-2,3-dicarboxylic acid | 2D Coordination Polymer | Structural Diversity |

| Nd(III), Eu(III), Gd(III), Tb(III), Dy(III) | Methyl 2-pyridyl ketoxime | Dinuclear | Magnetic Properties |

Note: This table highlights the diversity of lanthanide complexes with related ligands. The coordination chemistry of this compound with lanthanides remains a promising area for future research.

Supramolecular Assembly and Coordination Networks

The principles of supramolecular chemistry, which involve the assembly of molecules through non-covalent interactions, are central to the construction of complex and functional architectures from simple building blocks. This compound, with its directional hydrogen bonding capabilities and metal-coordinating sites, is a potentially valuable tecton in the design of supramolecular assemblies and coordination networks.

The pyridyl nitrogen and the primary amine group can both participate in hydrogen bonding, acting as both donors and acceptors. This allows for the formation of predictable supramolecular synthons, which can guide the assembly of molecules in the solid state. Furthermore, coordination to metal centers introduces another level of control over the assembly process, leading to the formation of robust and well-defined coordination networks.

Design and Synthesis of Supramolecular Cages

Supramolecular cages are discrete, three-dimensional structures with an internal cavity, formed through the self-assembly of multiple components. The design of these cages relies on the precise geometric arrangement of ligands and metal centers. While the direct use of this compound in the synthesis of supramolecular cages has not been extensively reported, the principles of cage formation with similar pyridyl ligands are well-established. nih.gov

The synthesis of supramolecular cages typically involves the reaction of a multitopic ligand with a metal complex that provides specific coordination angles. For example, palladium(II) and platinum(II) complexes are often used as "corners" in the construction of cages, as they provide 90-degree coordination angles. The pyridyl-containing ligands then act as the "faces" or "edges" of the cage. The methyl group on the pyridine ring of this compound could influence the solubility and packing of such cages, while the amine group could be further functionalized to introduce other properties.

Self-assembly Processes in Coordination Polymers

Coordination polymers are extended networks of metal ions linked by organic ligands. The self-assembly of these polymers is governed by the coordination preferences of the metal ion and the geometry of the ligand. Pyridyl-based ligands are widely used in the construction of coordination polymers due to their versatile coordination modes. mdpi.comotago.ac.nz

Advanced Applications of 5 Methylpyridin 2 Yl Methanamine Metal Complexes

Catalysis in Organic Reactions

The structural and electronic features of (5-Methylpyridin-2-yl)methanamine make it an excellent ancillary ligand for designing transition metal catalysts. The bidentate N,N-coordination forms a stable five-membered chelate ring with a metal center, providing a robust scaffold that can withstand harsh reaction conditions. The pyridine (B92270) moiety can participate in π-stacking interactions and influence the redox potential of the metal, while the amine group can be readily functionalized to create more complex ligand architectures for stereocontrol.

Hydrogen Evolution Catalysis

The quest for clean energy has spurred intensive research into catalysts for the hydrogen evolution reaction (HER). Molecular catalysts, particularly those based on earth-abundant metals like cobalt, are of great interest. Cobalt complexes with polypyridyl ligands, which are structurally analogous to complexes of this compound, have demonstrated high efficiency and stability in aqueous media for HER. diva-portal.orgnih.gov

The mechanism of hydrogen evolution by these cobalt complexes typically involves the reduction of the Co(II) precursor to a more reactive Co(I) state. nih.gov From this Co(I) intermediate, the reaction can proceed through several pathways. In one common heterolytic pathway, the Co(I) center is protonated to form a Co(III)-hydride species, which, after a second protonation, releases H₂. Alternatively, a Co(II)-hydride can be formed, which then reacts with a proton source to produce hydrogen. nih.govrsc.org Recent studies on related cobalt polypyridyl systems have highlighted that having two available coordination sites in a cis configuration enhances catalytic activity. diva-portal.org A complex of this compound could provide such a template, with the remaining coordination sites on the metal being occupied by solvent molecules that can be displaced during the catalytic cycle.

The electronic properties of the pyridyl ligand are crucial. Electron-withdrawing groups on the pyridine ring can increase the activity of some cobalt-pentapyridyl complexes, demonstrating that the ligand framework can be rationally designed to optimize catalytic performance. researchgate.net The methyl group in this compound acts as a weak electron-donating group, which can be compared with other substituted analogues to fine-tune the catalyst's properties.

Table 1: Performance of Analogue Cobalt Polypyridyl Complexes in Hydrogen Evolution

| Catalyst Family | Proton Source | Conditions | Turnover Frequency (TOF) | Ref |

|---|---|---|---|---|

| Cobalt-pentapyridyl | Neutral Water | Electrocatalysis | High activity reported | researchgate.net |

| Cobalt-aminopyridyl | Aqueous | Photocatalysis | Up to 52,000 h⁻¹ | researchgate.net |

Oxidation Reactions

Iron complexes are attractive catalysts for oxidation reactions due to the low cost and low toxicity of iron. The ligand environment is critical in modulating the reactivity of the iron center and preventing catalyst degradation. Pyridine-containing ligands, similar to this compound, have been successfully employed in designing iron-based oxidation catalysts. For instance, an iron(II) complex featuring a 2-pyridylmethyl pendant armed cyclam ligand has shown promise in the oxidation of 1,4-cyclohexadiene (B1204751) using hydrogen peroxide as the oxidant. nih.gov

In a similar vein, iron(II) complexes of pyridine-substituted thiosemicarbazones have been shown to be active catalysts for the oxidation of thioanisole (B89551) to its sulfoxide (B87167) and the oxidation of styrene (B11656) to benzaldehyde, using H₂O₂. rsc.org These reactions suggest that an iron complex of this compound could similarly activate hydrogen peroxide to perform selective oxidation of organic substrates. The mechanism often involves the formation of high-valent iron-oxo species, which are potent oxidizing agents. mdpi.com The stability and reactivity of these intermediates are dictated by the supporting ligand. The robust coordination of the this compound ligand would be beneficial in stabilizing such reactive species.

Table 2: Catalytic Oxidation with Analogue Iron-Pyridine Complexes

| Catalyst/Ligand | Substrate | Oxidant | Product | Ref |

|---|---|---|---|---|

| Fe(II)-2-pyridylmethyl cyclam | 1,4-Cyclohexadiene | H₂O₂ | Benzene | nih.gov |

| Fe(II)-thiosemicarbazone | Thioanisole | H₂O₂ | Thioanisole sulfoxide | rsc.org |

| Fe(II)-thiosemicarbazone | Styrene | H₂O₂ | Benzaldehyde | rsc.org |

Enantioselective Catalysis

The development of chiral catalysts for asymmetric reactions is a cornerstone of modern organic synthesis. The primary amine group of this compound is a versatile handle for introducing chirality. It can be readily condensed with a chiral aldehyde or ketone to form a chiral (pyridyl)imine ligand. This strategy has been effectively used to synthesize chiral iron(II) complexes for the asymmetric transfer hydrogenation of ketones. researchgate.net

In these systems, the chiral ligand, derived from a precursor like this compound, creates a chiral environment around the metal center. This steric and electronic arrangement forces the substrate to approach the metal in a specific orientation, leading to the preferential formation of one enantiomer of the product. For example, iron(II) complexes with ligands derived from (S)-1-phenylethanamine have been evaluated as catalysts in the asymmetric transfer hydrogenation of various ketones, achieving high conversions and enantiomeric excesses under mild conditions. researchgate.net This demonstrates a clear pathway for applying this compound in enantioselective catalysis by first reacting it with a suitable chiral carbonyl compound to generate a custom chiral ligand.

Materials Science Applications

The ability of this compound to form stable complexes with a variety of metals, including those with interesting photophysical properties (e.g., d⁶, d⁸, and d¹⁰ metals), makes it a valuable building block for functional materials. researchgate.netuoa.gr The electronic properties of the resulting complexes can be tuned by both the metal and the ligand, opening up applications in optoelectronics and chemical sensing.

Optoelectronic Devices

Luminescent transition metal complexes are at the heart of technologies like organic light-emitting diodes (OLEDs). researchgate.net Complexes of d⁸ metals such as platinum(II) and d⁶ metals like iridium(III) are particularly important due to their ability to exhibit phosphorescence, which allows for harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies. mdpi.comnih.gov

The ligands play a crucial role in determining the emission color, quantum yield, and stability of these complexes. inorgchemres.org The this compound ligand combines a π-accepting pyridine ring with a σ-donating amine. When coordinated to a heavy metal like platinum(II) or iridium(III), this ligand can facilitate metal-to-ligand charge transfer (MLCT) transitions, which are often emissive. The energy of these transitions, and thus the color of the emitted light, can be systematically adjusted. For example, modifying the pyridine ring or functionalizing the amine group can alter the energy levels of the frontier molecular orbitals, providing a strategy for tuning the optoelectronic properties. researchgate.net While specific complexes of this compound have not been extensively reported as OLED emitters, the principles established for related pyridyl-based ligands strongly suggest their potential in this area. uoa.grinorgchemres.org

Sensor Development

The pyridine and amine donor groups of this compound are excellent metal-binding sites, making the ligand a suitable platform for designing chemosensors for metal ions. rsc.org A common strategy involves creating a sensor molecule that combines a binding unit (like our ligand) with a signaling unit (a fluorophore). Upon binding a target metal ion, a change in the fluorescence signal is observed, a phenomenon known as chelation-enhanced fluorescence (CHEF). rsc.org

Pyridyl-containing ligands have been extensively used to develop selective fluorescent sensors for biologically important metal ions like Zn(II) and Cu(II). rsc.orgresearchgate.net For example, zinc complexes supported by pyridine-N-oxide ligands have been synthesized and studied for their catalytic and recognition properties. rsc.org Furthermore, gadolinium(III) complexes incorporating a pyridine-based unit have been designed as responsive contrast agents for the magnetic resonance imaging (MRI) of zinc ions. nih.gov The this compound scaffold can be functionalized, for instance, by attaching a fluorophore to the amine nitrogen, to create a selective sensor. The binding of a target analyte to the pyridyl-amine chelate would alter the photophysical properties of the fluorophore, enabling detection.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Hydrogen Peroxide |

| 1,4-Cyclohexadiene |

| Benzene |

| Thioanisole |

| Thioanisole sulfoxide |

| Styrene |

| Benzaldehyde |

| (S)-1-Phenylethanamine |

| Platinum(II) |

| Iridium(III) |

| Gadolinium(III) |

| Zinc(II) |

| Copper(II) |

| Cobalt(II) |

| Iron(II) |

Luminescent Materials

Metal complexes of this compound are promising candidates for the development of novel luminescent materials. The photophysical properties of these complexes are intrinsically linked to the nature of the metal center and the ligand's structure. The pyridine and amine moieties of this compound can effectively coordinate with both transition metals and lanthanides to form emissive complexes.

In the case of transition metal complexes, particularly those with d6, d8, and d10 electronic configurations like Re(I), Ru(II), and Pt(II), the ligand field provided by this compound can facilitate the population of emissive excited states, leading to phosphorescence. nih.govroyalsocietypublishing.orgnih.gov The electronic properties of the pyridine ring, modified by the methyl group, can tune the energy of the metal-to-ligand charge transfer (MLCT) states, thereby influencing the emission color and quantum yield. royalsocietypublishing.org For instance, strategic placement of substituents on the pyridine ring in related complexes has been shown to modulate luminescence. nih.gov

Lanthanide complexes offer a different pathway to luminescence. The this compound ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the lanthanide ion (e.g., Eu³⁺, Tb³⁺, Yb³⁺, Nd³⁺), which then emits at its characteristic sharp and narrow bands. nih.govrsc.orgscispace.comrsc.org This sensitization process circumvents the typically low absorption coefficients of lanthanide ions themselves. scispace.com The triplet energy level of the ligand is a crucial factor in the efficiency of this energy transfer. mdpi.com Research on analogous pyridine-based ligands has demonstrated that modifications to the ligand structure can significantly enhance the luminescence quantum yields and lifetimes of the resulting lanthanide complexes. mdpi.com

| Metal Ion Family | Luminescence Mechanism | Key Influencing Factors | Potential Applications |

| Transition Metals (d-block) | Phosphorescence/Fluorescence from MLCT or ligand-centered excited states. royalsocietypublishing.orgnih.gov | Ligand field strength, substituent effects on the pyridine ring, metal ion's d-electron count. royalsocietypublishing.orgnih.gov | Bioimaging, sensors, organic light-emitting diodes (OLEDs). nih.gov |

| Lanthanides (f-block) | Antenna effect: Ligand-to-metal energy transfer followed by f-f emission. nih.govscispace.com | Ligand's triplet state energy, coordination geometry, rigidity of the complex. rsc.orgmdpi.com | Near-infrared (NIR) imaging, security inks, telecommunication. nih.govrsc.org |

Magnetic Systems (e.g., Single-Molecule Magnets, Single-Chain Magnets)

The field of molecular magnetism has seen significant interest in the design of single-molecule magnets (SMMs) and single-chain magnets (SCMs), which exhibit slow magnetic relaxation and magnetic hysteresis at low temperatures. tandfonline.com The ligand this compound, with its bidentate N,N'-donor set, can be utilized to assemble polynuclear metal complexes that may exhibit such properties.

The pyridine and methanamine groups can bridge multiple metal ions, mediating magnetic exchange interactions between them. The nature and strength of these interactions are critical in determining the ground spin state and the energy barrier to magnetization reversal (Ueff), a key parameter for SMMs. Pyridine-containing ligands, such as pyridine-alcohols, have been successfully employed in the synthesis of a variety of SMMs containing metal ions like manganese, cobalt, and dysprosium. tandfonline.comnih.gov

For instance, in cobalt(II) coordination polymers, the choice of pyridine derivative ligands has been shown to precisely modulate the structure and magnetic properties, leading to materials that exhibit slow magnetic relaxation. nih.gov The methyl substituent on the pyridine ring of this compound can influence the steric environment around the metal centers, which in turn affects the coordination geometry and the magnetic anisotropy of the individual metal ions, another crucial factor for SMM behavior. Research on related systems has shown that even subtle changes in the ligand framework can lead to dramatic differences in the magnetic properties of the resulting complexes. nih.gov

| Magnetic System Type | Key Requirements | Role of this compound | Potential Metal Ions |

| Single-Molecule Magnets (SMMs) | High-spin ground state, significant magnetic anisotropy. tandfonline.com | Bridging ligand to mediate magnetic exchange, control of coordination geometry. | Mn(III), Fe(III), Co(II), Dy(III). tandfonline.comacs.org |

| Single-Chain Magnets (SCMs) | Anisotropic metal ions linked in a 1D chain with significant intrachain magnetic coupling. | Formation of one-dimensional coordination polymers. | Co(II), Mn(III). nih.govnih.gov |

Biological and Bioinorganic Applications

The interface of coordination chemistry and biology has led to the development of novel therapeutic and diagnostic agents. Metal complexes of this compound hold considerable promise in this arena.

Metallobiomimetic Systems (e.g., Metalloenzymes)

This compound can serve as a ligand in the creation of synthetic models of metalloenzyme active sites. marquette.edu By coordinating to metal ions like iron, copper, and zinc, it can replicate the coordination environment of the metal center in natural enzymes. tcu.edu This allows for the study of reaction mechanisms and the development of catalysts that mimic the function of enzymes like catalases and superoxide (B77818) dismutases. tcu.edu The design of sophisticated ligand frameworks that include features like hydrogen-bonding donors or acceptors in the second coordination sphere is crucial for accurately modeling the intricate active sites of metalloenzymes. marquette.edu

Chelation for Mobile Metal Ions in Biological Samples

The bidentate nature of this compound makes it an effective chelating agent for various metal ions. This property can be harnessed for the detection and quantification of mobile metal ions in biological samples. The formation of a stable complex with a target metal ion can result in a measurable signal, such as a change in color or fluorescence, enabling its use in sensor development. Pyridine-containing ligands have been explored for the chelation of metal ions in various biological and environmental contexts.

Metallo-Prodrug Development

Metal-based compounds have emerged as a significant class of anticancer agents since the discovery of cisplatin. mdpi.commdpi.com Metal complexes of ligands similar to this compound have shown promising anticancer activity. mdpi.comnih.govrsc.org The coordination of the organic ligand to a metal center can enhance its therapeutic efficacy and overcome issues like poor bioavailability and rapid metabolism. nih.gov

These complexes can act as prodrugs, which are activated under the specific conditions found in tumor cells, such as lower pH or a more reducing environment. mdpi.com The mechanism of action can involve the generation of reactive oxygen species (ROS), intercalation with DNA, or inhibition of key enzymes. nih.govtrdizin.gov.tr Studies on related pyridine-imine and pyridine-2-carbothioamide (B155194) complexes have demonstrated that the choice of the metal ion and the substituents on the pyridine ring can significantly impact the cytotoxicity and selectivity of the metallo-drug. mdpi.commdpi.comnih.gov

| Application Area | Principle | Potential of this compound Complexes |

| Metallobiomimetic Systems | Mimicking the active sites of metalloenzymes to study their function. marquette.edu | Provides a relevant coordination environment for metal ions like Fe, Cu, and Zn. tcu.edu |

| Chelation of Mobile Metal Ions | Formation of stable complexes with metal ions for detection or removal. | Bidentate N,N'-donor set allows for effective chelation. |

| Metallo-Prodrug Development | Use of metal complexes as therapeutic agents, particularly for cancer. mdpi.comnih.gov | Can enhance cytotoxicity and selectivity; acts as a scaffold for targeted drug delivery. mdpi.commdpi.comnih.gov |

Quantum Computing and Molecular Spintronics

The manipulation of electron spins in molecular systems is at the heart of emerging technologies like quantum computing and molecular spintronics. rsc.orgresearchgate.net Magnetic coordination complexes are being explored as potential quantum bits (qubits) or as components in spintronic devices. rsc.org The design of these functional molecules relies heavily on the choice of ligands to control the magnetic and electronic properties of the metal centers. rsc.orgrsc.org

For quantum computing, ligands are needed to create molecules containing weakly coupled paramagnetic centers that can act as a 2-qubit quantum gate. rsc.org In molecular spintronics, ligands can influence the spin state of a complex and how it interacts with conducting surfaces. researchgate.netfsu.edu this compound, as a nitrogen-donor ligand, can be incorporated into more complex structures designed to impart specific electronic and magnetic properties to the resulting metal complexes. researchgate.net While direct applications are still in their infancy, the versatility of pyridine-based ligands makes them a valuable component in the synthetic toolbox for these futuristic technologies. nih.gov

Characterization and Spectroscopic Analysis of 5 Methylpyridin 2 Yl Methanamine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. It provides information about the chemical environment of individual atoms, their connectivity, and through-space interactions. For (5-Methylpyridin-2-yl)methanamine, both proton (¹H) and carbon (¹³C) NMR are essential for its characterization. In the context of its complexes, NMR can reveal information about the coordination of the ligand to a metal center.

Proton NMR spectroscopy provides information on the chemical shifts and coupling constants of the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the methyl group, and the aminomethyl group.

In a related compound, trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride, the methyl group protons on the pyridine ring show a singlet at 2.41 ppm in DMSO-d₆. sigmaaldrich.com The pyridyl protons in this compound appear as an AB system at 8.06 ppm and a singlet at 8.41 ppm. sigmaaldrich.com

A general representation of the expected ¹H NMR data for this compound is provided in the table below, based on typical chemical shifts for similar structures.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Pyridine-H3 | 7.0 - 7.5 | Doublet of doublets | JH3-H4, JH3-H6 |

| Pyridine-H4 | 7.5 - 8.0 | Doublet of doublets | JH4-H3, JH4-H6 |

| Pyridine-H6 | 8.0 - 8.5 | Singlet or narrow doublet | |

| CH₂ (aminomethyl) | 3.5 - 4.0 | Singlet | |

| CH₃ (methyl) | 2.2 - 2.5 | Singlet | |

| NH₂ (amine) | Variable | Broad singlet |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

In the palladium(II) complex of N-(5-methylpyridin-2-ylcarbamothiol)cinnamamide, the methyl carbon of the 5-methylpyridin-2-yl group appears at 17.98 ppm. hmdb.ca The carbons of the pyridine ring are expected in the aromatic region, typically between 115 and 160 ppm. hmdb.ca The carbon of the aminomethyl group would likely appear in the range of 40-50 ppm.

The expected ¹³C NMR chemical shifts for this compound are summarized in the table below.

| Carbon | Expected Chemical Shift (ppm) |

| Pyridine-C2 | 155 - 160 |

| Pyridine-C3 | 120 - 125 |

| Pyridine-C4 | 135 - 140 |

| Pyridine-C5 | 130 - 135 |

| Pyridine-C6 | 145 - 150 |

| CH₂ (aminomethyl) | 45 - 55 |

| CH₃ (methyl) | 15 - 20 |

Note: These are estimated values based on typical ranges for similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound, with a molecular formula of C₇H₁₀N₂ and a monoisotopic mass of 122.0844 Da, various ionization techniques can be employed. uni.lu

Electrospray ionization is a soft ionization technique that is particularly useful for polar molecules. In ESI-MS, this compound is expected to be readily protonated to form the [M+H]⁺ ion at an m/z of approximately 123.09168. uni.lu Other adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed. uni.lu The formation of these ions allows for the precise determination of the molecular weight.

Predicted ESI-MS data for this compound is presented in the table below. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 123.09168 |

| [M+Na]⁺ | 145.07362 |

| [M+K]⁺ | 161.04756 |

| [M+NH₄]⁺ | 140.11822 |

Liquid chromatography-mass spectrometry combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is valuable for analyzing the purity of this compound and for identifying it in complex mixtures. The compound would first be separated on an LC column, and the eluent would be introduced into the mass spectrometer for detection. The retention time from the LC provides an additional parameter for identification. In the context of its complexes, LC-MS can be used to monitor the formation of the complex and to verify its purity. The use of tandem mass spectrometry (LC-MS/MS) can provide structural information through collision-induced dissociation of the parent ion.

Ultra-performance liquid chromatography is a high-resolution version of LC that uses smaller stationary phase particles, resulting in faster and more efficient separations. When coupled with mass spectrometry, UPLC-MS provides high sensitivity and resolution for the analysis of this compound and its complexes. This technique is particularly useful for quantitative analysis and for the detection of low-level impurities. The principles of separation and detection are similar to LC-MS, but with enhanced performance. For instance, UPLC-MS/MS methods have been developed for the quantification of various compounds in complex matrices, demonstrating the robustness of this technique. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy is a crucial, non-destructive analytical method that provides detailed information about the molecular structure and bonding within a molecule. mdpi.commdpi.com By analyzing the vibrational modes of a compound, researchers can identify functional groups and deduce conformational information. mdpi.com For this compound and its complexes, techniques like Fourier Transform Infrared (FT-IR) spectroscopy are employed to probe their vibrational properties.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule. mdpi.com In the analysis of this compound, the FT-IR spectrum is characterized by specific bands corresponding to the vibrations of its constituent functional groups.

The coordination of this compound to a metal center, forming a complex, leads to noticeable shifts in the vibrational frequencies of the ligand. These shifts provide evidence of complex formation and offer insights into the coordination mode. For instance, in a copper(II) complex, the stretching vibrations associated with the pyridine ring and the amine group are expected to shift upon coordination to the copper ion. researchgate.netnih.gov The analysis of FT-IR spectra of related pyridine derivatives and their complexes helps in assigning the characteristic bands of this compound. researchgate.netresearchgate.net For example, the bands for N-H stretching in the free ligand would appear in a different region compared to the complex, indicating the involvement of the amine group in coordination. researchgate.net

Table 1: Typical FT-IR Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3400 - 3300 | Asymmetric and symmetric stretching of the amine group. researchgate.net |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching vibrations of C-H bonds in the pyridine ring. researchgate.net |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Stretching vibrations of the methyl and methylene (B1212753) groups. researchgate.net |

| C=N and C=C Stretch | 1600 - 1450 | Ring stretching vibrations of the pyridine moiety. |

Note: The exact wavenumbers can vary depending on the physical state of the sample and the presence of intermolecular interactions.

X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique for determining the atomic and molecular structure of a crystal. By scattering a beam of X-rays off the crystal, a diffraction pattern is produced, which can be analyzed to determine the arrangement of atoms. researchgate.netjocpr.com This method is indispensable for elucidating the precise three-dimensional structure of this compound complexes and for confirming the phase purity of bulk samples through powder XRD. mdpi.com

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and crystallographic parameters. nih.govosti.gov While the specific crystal structure of the parent this compound is not detailed in the provided results, data for a related derivative, 3-((5-methylpyridin-2-yl)amino)-1-phenylpropan-1-one, offers valuable insights into the geometry of the 5-methylpyridin-2-yl moiety. researchgate.net

Table 2: Crystallographic Data for a Related Compound: 3-((5-methylpyridin-2-yl)amino)-1-phenylpropan-1-one researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₆N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.1351(4) |

| b (Å) | 19.9377(14) |

| c (Å) | 12.3576(9) |

| β (°) | 95.951(7) |

| Volume (ų) | 1258.38(16) |

| Z | 4 |

This data pertains to a derivative and is presented to illustrate the type of information obtained from single-crystal X-ray diffraction studies.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. cardiff.ac.uk It is particularly useful for studying paramagnetic metal complexes, such as those of copper(II). mdpi.comnih.gov The EPR spectrum provides information about the electronic structure and the environment of the paramagnetic center. rsc.orgmdpi.com

For Cu(II) complexes of this compound, the d⁹ electronic configuration of the copper ion makes it EPR active. mdpi.com The spectrum is typically characterized by g-values and hyperfine coupling constants (A-values), which are sensitive to the coordination geometry and the nature of the coordinating atoms. mdpi.comresearchgate.net Analysis of the superhyperfine structure can reveal the number of coordinating nitrogen atoms from the ligand. nih.gov The g-tensor components can help distinguish between different geometries, such as square planar or octahedral. mdpi.com

Table 3: Typical EPR Parameters for Copper(II) Complexes

| Parameter | Description | Significance |

|---|---|---|

| g-values (g∥, g⊥) | Anisotropic g-factors reflecting the interaction of the unpaired electron with the external magnetic field. | Provides information about the symmetry and nature of the metal-ligand bonding. For axial symmetry, g∥ > g⊥ > 2.0023 often indicates a d(x²-y²) ground state. mdpi.com |

| A-values (A∥, A⊥) | Hyperfine coupling constants representing the interaction between the electron spin and the nuclear spin of the copper atom. | Reflects the covalency of the metal-ligand bond. jocpr.com |

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This experimental data is then compared with the calculated theoretical percentages based on the compound's molecular formula to confirm its purity and elemental composition. sigmaaldrich.com

For this compound, the molecular formula is C₇H₁₀N₂. uni.lusigmaaldrich.com The molecular weight is 122.17 g/mol . sigmaaldrich.com

Table 4: Elemental Analysis Data for this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 68.81 |

| Hydrogen | H | 1.008 | 10 | 10.08 | 8.25 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 22.94 |

| Total | | | | 122.17 | 100.00 |

The comparison of experimentally obtained CHN values with these theoretical percentages is a critical step in the characterization of a newly synthesized batch of this compound or its complexes.

Computational and Theoretical Studies of 5 Methylpyridin 2 Yl Methanamine and Its Derivatives

Molecular Orbital Theory and Electronic Structure Calculations

Molecular Orbital (MO) theory is a fundamental framework for describing the electronic structure of molecules. It posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule. These molecular orbitals are of two primary types: bonding orbitals, which are lower in energy than the constituent atomic orbitals and concentrate electron density between the nuclei, and antibonding orbitals, which are higher in energy and have a node between the nuclei.

The distribution of electrons within these orbitals dictates the molecule's stability and reactivity. For a molecule like (5-Methylpyridin-2-yl)methanamine, a qualitative MO diagram would show the combination of the p-orbitals of the pyridine (B92270) ring and the orbitals of the methyl and methanamine substituents to form a set of π and σ molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are key to understanding the molecule's electronic transitions and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach allows for the accurate prediction of various molecular properties.

For molecules similar to this compound, such as 2-amino-5-methylpyridine, DFT calculations have been employed to optimize the molecular geometry and predict vibrational frequencies. researchgate.net These calculations are often performed using specific functionals, like B3LYP, and basis sets, such as 6-311++G(d,p), which provide a good description of the electronic environment. researchgate.net Such studies on related pyridine derivatives have demonstrated the utility of DFT in elucidating molecular structures and spectroscopic features. nih.govresearchgate.net

Prediction of Reactivity and Ligand Properties

Computational methods are instrumental in predicting the reactivity and potential applications of this compound as a ligand in coordination chemistry. The nitrogen atoms of the pyridine ring and the methanamine group are potential coordination sites. The hydrochloride salt of this compound is noted to interact with molecular targets like enzymes and receptors, where the methanamine group can form hydrogen bonds and electrostatic interactions.

The analysis of the HOMO and LUMO provides insights into the molecule's reactivity. For instance, in a related compound, 2-amino-6-methoxy-4-(4-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile, DFT studies showed that the HOMO was primarily located on the nitrophenyl ring, while the LUMO was situated on the chromene portion, indicating likely sites for electrophilic and nucleophilic attack. uni.lu A similar analysis for this compound would identify the regions most susceptible to chemical reactions.

Modeling of Metal-Ligand Interactions and Complex Stability

The ability of this compound to act as a ligand for metal ions is a key aspect of its chemistry. Computational modeling can be used to predict the geometry of metal complexes formed with this ligand, as well as their stability. By calculating the binding energies between the ligand and various metal ions, it is possible to assess the strength of the metal-ligand bonds.

Simulation of Spectroscopic Properties

Computational chemistry is a powerful tool for simulating and interpreting spectroscopic data. For instance, DFT calculations can predict the infrared (IR) and Raman spectra of molecules. In a study on the related 2-amino-5-methylpyridine, DFT was used to perform harmonic and anharmonic frequency calculations, leading to a complete assignment of the vibrational spectra. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate UV-Visible absorption spectra by calculating the energies of electronic transitions. For example, in a study of 2-methoxy-4-allylphenol, TD-DFT was used to determine that the primary electronic transition was n → σ*. researchgate.net These computational techniques allow for a detailed understanding of the relationship between a molecule's structure and its spectroscopic signatures.

| Predicted Collision Cross Section (CCS) for this compound Adducts | |

| Adduct | Predicted CCS (Ų) |

| [M+H]+ | 123.4 |

| [M+Na]+ | 131.9 |

| [M-H]- | 125.6 |

| [M+NH4]+ | 144.3 |

| [M+K]+ | 129.9 |

| [M+H-H2O]+ | 117.3 |

| [M+HCOO]- | 147.8 |

| [M+CH3COO]- | 173.1 |

| [M+Na-2H]- | 131.4 |

| [M]+ | 121.8 |

| [M]- | 121.8 |

Table 1: Predicted collision cross section values for various adducts of this compound, as calculated by CCSbase.

常见问题

Q. What are the recommended methods for synthesizing (5-Methylpyridin-2-yl)methanamine with high purity?

- Methodological Answer : The compound can be synthesized via reductive amination of 5-methylpyridine-2-carbaldehyde using ammonium acetate and sodium triacetoxyborohydride (STAB) under inert conditions. Purification is typically achieved via column chromatography (silica gel, 60–120 mesh) using a gradient of ethyl acetate and hexane (1:4 to 1:2). Yield optimization (>75%) requires strict control of reaction temperature (0–5°C) and stoichiometric excess of the reducing agent . Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key peaks include the methyl group at δ ~2.3 ppm (3H, s, pyridyl-CH3) and the amine protons at δ ~1.5 ppm (2H, broad, -NH2) in CDCl3 .

- IR Spectroscopy : Confirm the primary amine via N-H stretching bands at 3300–3500 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹ .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ at m/z 137.1 (C₇H₁₀N₂) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the cytotoxicity of this compound derivatives against cancer cells?

- Methodological Answer :

- Cell Line Selection : Use human breast cancer (MCF-7, MDA-MB-231) and non-cancerous (MCF-10A) lines for comparative toxicity .

- Dose-Response Assays : Test derivatives (1–100 μM) over 48–72 hours using MTT assays. Include positive controls (e.g., cisplatin) and solvent controls (DMSO ≤0.1%).

- Data Interpretation : Calculate IC50 values via nonlinear regression. Cross-validate apoptosis induction using Annexin V/PI staining and caspase-3 activation assays .

Q. What strategies resolve contradictions in reported antimicrobial efficacy of this compound analogs?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., Mueller-Hinton agar, 37°C) and bacterial inoculum size (1–5 × 10⁵ CFU/mL) across labs .

- Structural Variants : Compare analogs with substituents like nitro (HL1) vs. methoxy (HL2) groups to identify SAR trends. HL1 derivatives showed enhanced antibacterial activity (MIC 8–16 μg/mL) against S. aureus due to electron-withdrawing effects .

- Mechanistic Probes : Use time-kill assays and membrane permeability tests (SYTOX Green uptake) to differentiate bactericidal vs. static effects .

Q. Which computational approaches predict the mechanism of action of this compound-based compounds?

- Methodological Answer :

- Molecular Docking : Screen against targets like dihydrofolate reductase (DHFR) or DNA gyrase using AutoDock Vina. Prioritize binding poses with ΔG ≤ −7 kcal/mol .

- ADMET Prediction : Use SwissADME to assess bioavailability (TPSA ≤ 60 Ų, LogP ≤ 3) and toxicity (AMES test, hepatotoxicity alerts) .

- MD Simulations : Run 100 ns simulations (GROMACS) to validate target-ligand stability (RMSD ≤ 2 Å) .

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer :

- Core Modifications : Introduce substituents at the pyridine C3/C4 positions (e.g., halogens, alkyl groups) to probe steric/electronic effects .

- Bioisosteric Replacement : Replace the methyl group with trifluoromethyl or cyclopropyl to enhance metabolic stability .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical features (e.g., amine H-bond donors, aromatic π-π interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。